2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the benzofuro[3,2-d]pyrimidine core. Key steps include:
Formation of Benzo[d][1,3]dioxole Derivative: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate intermediates under controlled conditions, often using catalysts and specific solvents to achieve the desired structure.
Final Coupling Reaction: The final step involves coupling the benzofuro[3,2-d]pyrimidine core with the N-(3,4-dimethoxyphenyl)acetamide moiety using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and benzofuro[3,2-d]pyrimidine moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to modulate biological pathways involved in diseases. It may serve as a lead compound for developing new pharmaceuticals.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups and aromatic systems makes it particularly versatile and potent in various applications.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H23N3O8 |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O8/c1-35-20-10-8-17(12-22(20)36-2)29-24(32)14-30-25-18-5-3-4-6-19(18)39-26(25)27(33)31(28(30)34)13-16-7-9-21-23(11-16)38-15-37-21/h3-12H,13-15H2,1-2H3,(H,29,32) |
InChI Key |
HQLUZMLWFGWAHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)OC |
Origin of Product |
United States |
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